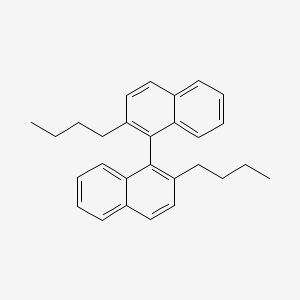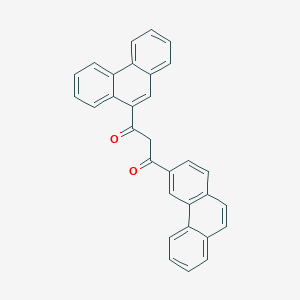![molecular formula C20H26Si2 B14235678 ([1,1'-Biphenyl]-4,4'-diyl)bis[ethenyl(dimethyl)silane] CAS No. 234076-12-1](/img/structure/B14235678.png)
([1,1'-Biphenyl]-4,4'-diyl)bis[ethenyl(dimethyl)silane]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4’-Bis(dimethylvinylsilyl)-1,1’-biphenyl is an organosilicon compound characterized by the presence of two dimethylvinylsilyl groups attached to a biphenyl core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bis(dimethylvinylsilyl)-1,1’-biphenyl typically involves the hydrosilylation of 4,4’-bis(trimethylsilyl)biphenyl with vinylsilane derivatives. The reaction is catalyzed by platinum-based catalysts, such as Karstedt’s catalyst, under mild conditions. The reaction proceeds as follows:
Hydrosilylation Reaction:
Industrial Production Methods
Industrial production of 4,4’-Bis(dimethylvinylsilyl)-1,1’-biphenyl follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reactants and catalysts is crucial to achieve high yields and product purity.
化学反应分析
Types of Reactions
4,4’-Bis(dimethylvinylsilyl)-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: The vinyl groups can be oxidized to form silanol or siloxane derivatives.
Reduction: The compound can be reduced to form the corresponding hydrosilyl derivatives.
Substitution: The vinyl groups can participate in substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids under mild conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Silanol or siloxane derivatives.
Reduction: Hydrosilyl derivatives.
Substitution: Substituted biphenyl derivatives with various functional groups.
科学研究应用
4,4’-Bis(dimethylvinylsilyl)-1,1’-biphenyl has several scientific research applications:
Materials Science: Used as a precursor for the synthesis of crosslinked polycarbosilanes, which are materials with high thermal stability and mechanical strength.
Organic Synthesis: Serves as a building block for the synthesis of complex organosilicon compounds.
Catalysis: Acts as a ligand in transition metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalysts.
Polymer Chemistry: Utilized in the preparation of functionalized polymers with unique properties, such as improved thermal and chemical resistance.
作用机制
The mechanism of action of 4,4’-Bis(dimethylvinylsilyl)-1,1’-biphenyl in various applications involves its ability to undergo hydrosilylation reactions. The vinyl groups react with various substrates, forming stable silicon-carbon bonds. This reactivity is facilitated by the presence of the biphenyl core, which provides structural stability and electronic effects that enhance the reactivity of the vinyl groups.
相似化合物的比较
Similar Compounds
Uniqueness
4,4’-Bis(dimethylvinylsilyl)-1,1’-biphenyl is unique due to its biphenyl core, which imparts rigidity and stability to the molecule. The presence of dimethylvinylsilyl groups enhances its reactivity in hydrosilylation reactions, making it a valuable compound in materials science and organic synthesis. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for a wide range of applications.
属性
CAS 编号 |
234076-12-1 |
|---|---|
分子式 |
C20H26Si2 |
分子量 |
322.6 g/mol |
IUPAC 名称 |
ethenyl-[4-[4-[ethenyl(dimethyl)silyl]phenyl]phenyl]-dimethylsilane |
InChI |
InChI=1S/C20H26Si2/c1-7-21(3,4)19-13-9-17(10-14-19)18-11-15-20(16-12-18)22(5,6)8-2/h7-16H,1-2H2,3-6H3 |
InChI 键 |
DBVRDDFZKPZFEG-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C=C)C1=CC=C(C=C1)C2=CC=C(C=C2)[Si](C)(C)C=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


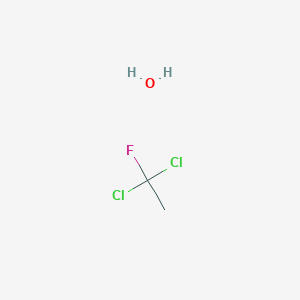
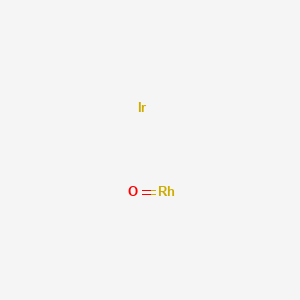
![4-(2,3-Dimethylnaphtho[2,3-b]thiophen-4-yl)-2-ethylphenol](/img/structure/B14235604.png)
![1-Benzyl-2-methyl-3-[2-(3-methyl-1-benzothiophen-2-yl)cyclohex-1-en-1-yl]-1H-indole](/img/structure/B14235607.png)
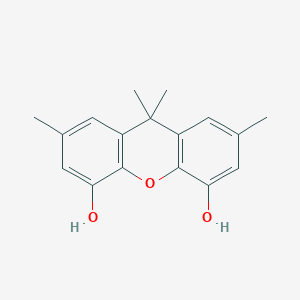
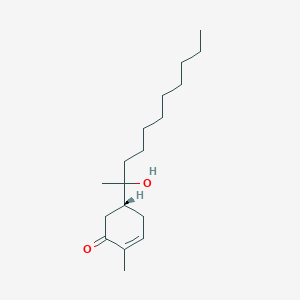
![Dibenzo[b,d]furan-1-sulfonic acid](/img/structure/B14235622.png)
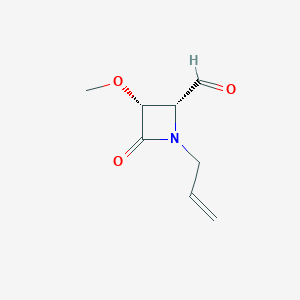
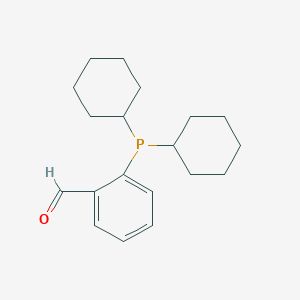
![Dimethyl(octadecyl)[(oxan-2-yl)oxy]silane](/img/structure/B14235652.png)

